Introduction: The Convergence of Stability, Speed, and Specificity in Bioconjugation
Introduction: The Convergence of Stability, Speed, and Specificity in Bioconjugation
An In-Depth Technical Guide to TCO-PEG3-Amine: Principles, Protocols, and Applications
In the intricate landscape of drug development and molecular biology, the ability to selectively and efficiently link molecules is paramount. TCO-PEG3-Amine emerges as a cornerstone reagent in the field of bioorthogonal chemistry, offering a powerful solution for creating stable bioconjugates.[1] It is a heterobifunctional linker meticulously designed with three key components: a highly reactive trans-cyclooctene (TCO) group, a flexible and hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a versatile primary amine (-NH2) for covalent attachment.[2][3]
The central utility of TCO-PEG3-Amine lies in its ability to participate in the inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[2][4] This "click chemistry" reaction is distinguished by its exceptional speed and selectivity, proceeding rapidly under mild, physiological conditions without the need for cytotoxic copper catalysts.[2][5] These characteristics make it an indispensable tool for applications ranging from the development of antibody-drug conjugates (ADCs) and PROTACs to advanced cellular imaging and diagnostics.[1][6][7] This guide provides a comprehensive technical overview of TCO-PEG3-Amine, from its core mechanism of action to detailed experimental protocols for its application.
Core Properties and Structural Elucidation
Understanding the physicochemical properties of TCO-PEG3-Amine is critical for its successful application, including proper storage, handling, and reaction setup.
| Property | Specification | Source(s) |
| Chemical Formula | C17H32N2O5 or C19H36N2O5 | [1][2][8][9] |
| Molecular Weight | ~344.23 - 372.5 g/mol | [1][2][3][6] |
| CAS Number | 1800507-93-0 | [2][3][6][8] |
| Appearance | Colorless to slightly yellow oil | [1][6][9] |
| Purity | Typically >95% (HPLC) | [2][3][9] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [2][3][9][10] |
| Storage Conditions | -20°C, desiccate. Avoid light. | [2][3][9][10] |
| Shipping Conditions | Shipped on dry ice or at ambient temperature. | [9][10] |
Note: Variations in molecular formula and weight can exist between suppliers, often due to differences in the linker structure attached to the core TCO-PEG3-Amine moiety. Researchers should always refer to the certificate of analysis for the specific lot they are using.
A critical consideration is the stability of the TCO group. The strained trans-isomer can slowly convert to the more stable but significantly less reactive cis-cyclooctene (CCO) isomer.[3][11] Therefore, long-term storage is not recommended, and the reagent should be stored under the specified conditions to maximize its shelf-life.[3][11]
The Engine of Bioorthogonality: The TCO-Tetrazine Ligation
The power of TCO-PEG3-Amine is unlocked when it reacts with a tetrazine. This reaction is a cornerstone of modern bioorthogonal chemistry, enabling chemists to "click" molecules together in complex biological environments.[12][13]
Mechanism: Inverse-Electron Demand Diels-Alder Cycloaddition
The reaction is a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained, electron-rich TCO acts as the dienophile.[13] The high ring strain of the TCO double bond is the primary driving force, dramatically accelerating the reaction.[13] This process, often referred to as the iEDDA reaction, is one of the fastest bioorthogonal reactions known, with second-order rate constants exceeding 800 M⁻¹s⁻¹.[14] The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.[5][14]
Key advantages of this ligation chemistry include:
-
Unprecedented Kinetics : The reaction is often complete within minutes at low micromolar concentrations.[2][14]
-
Biocompatibility : The reaction proceeds efficiently under mild buffer conditions (pH 6.5-7.5) and at physiological temperatures, requiring no cytotoxic catalysts.[2][5]
-
Chemoselectivity : The TCO and tetrazine groups are uniquely reactive with each other and do not interfere with or react with other functional groups found in biological systems, such as amines, thiols, or carboxylates.[2]
Caption: Inverse-electron demand Diels-Alder cycloaddition of TCO and tetrazine.
Applications in Drug Development and Research
The versatility of TCO-PEG3-Amine has led to its adoption across numerous high-impact research areas.
-
Antibody-Drug Conjugates (ADCs): TCO-PEG3-Amine can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The amine group can be conjugated to a drug, while the TCO group reacts with a tetrazine-modified antibody.
-
PROTAC Development: It serves as a PEG-based linker for synthesizing PROTACs (Proteolysis Targeting Chimeras).[6][7][15] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][7]
-
PET and SPECT Imaging: The extremely fast kinetics are ideal for pre-targeted imaging applications in nuclear medicine.[2][16] A TCO-modified antibody can be administered and allowed to accumulate at a tumor site, followed by a much smaller, rapidly clearing tetrazine-labeled radiotracer for imaging.[16]
-
Fluorescent Imaging and Diagnostics: Fluorophores can be easily conjugated to biomolecules, enabling advanced imaging in living cells and the development of diagnostic assays.[1][2]
-
Surface Modification: It is used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications like biosensors and microarrays.[10]
Experimental Protocols: A Guide to Practical Implementation
The following protocols provide a framework for the two key steps in using TCO-PEG3-Amine: first, attaching it to a biomolecule of interest, and second, conjugating the resulting TCO-labeled molecule to a tetrazine partner.
Protocol 1: Labeling a Protein with TCO-PEG3-Amine via EDC/NHS Chemistry
This protocol describes the labeling of a protein by activating its surface-exposed carboxyl groups (aspartic acid, glutamic acid, C-terminus) and subsequently reacting them with the primary amine of TCO-PEG3-Amine.
Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This two-step activation minimizes side reactions and improves coupling efficiency with the amine on the TCO-PEG3 linker.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (e.g., as a 10 mg/mL solution in water, prepared fresh)
-
NHS (e.g., as a 10 mg/mL solution in water, prepared fresh)
-
TCO-PEG3-Amine (dissolved in DMSO or DMF to 10-20 mM)
-
Desalting spin columns
Procedure:
-
Buffer Exchange: Exchange the protein into Activation Buffer (MES, pH 6.0) using a desalting spin column to remove any amine-containing buffers (like Tris or glycine).
-
Activation of Carboxyl Groups: Add a 50- to 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Post-Activation): Immediately remove excess EDC and NHS by buffer exchanging the activated protein into Reaction Buffer (PBS, pH 7.2-7.5) using a new desalting column. This step is critical to prevent unwanted hydrolysis and to raise the pH for efficient amine coupling.
-
Conjugation: Immediately add a 20- to 50-fold molar excess of the TCO-PEG3-Amine solution to the activated protein.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted TCO-PEG3-Amine using a desalting spin column, dialysis, or size-exclusion chromatography (SEC).
-
Characterization: Confirm labeling via mass spectrometry (to observe the mass shift) or by reacting with a tetrazine-fluorophore and measuring fluorescence.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TCO-PEG3-amine | CAS#:1800507-93-0 | Chemsrc [chemsrc.com]
- 8. precisepeg.com [precisepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. TCO-C3-PEG3-C3-amine, 2028288-77-7 | BroadPharm [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
